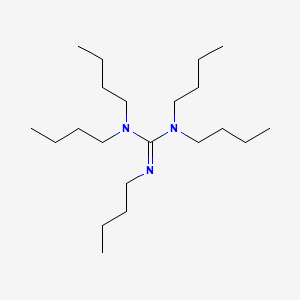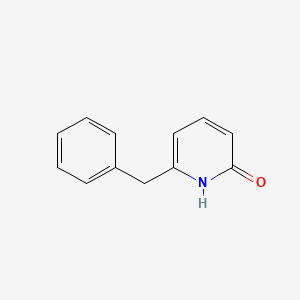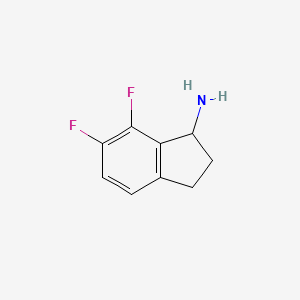
5-oxopentyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxopentyl Acetate, also known as 2-Pentanone, 5-(acetyloxy)-, is an organic compound with the molecular formula C7H12O3. It is characterized by the presence of an acetyloxy group attached to the fifth carbon of the pentanal chain. This compound is a derivative of pentanal and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxidation of Pentanol: 5-oxopentyl Acetate can be synthesized by the oxidation of 1-pentanol using suitable oxidizing agents such as chromium (VI) oxide in an acidic solution.
Hydroformylation of Butene: Another method involves the hydroformylation of butene, where butene reacts with carbon monoxide and hydrogen to form pentanal, which can then be acetylated to produce this compound.
Oxidation of Pentane: Industrially, pentanal can be produced by the oxidation of pentane using catalysts like molybdenum or bismuth.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-oxopentyl Acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-oxopentyl Acetate is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of plasticizers, resins, and perfumes due to its unique odor profile.
Mécanisme D'action
The mechanism by which 5-oxopentyl Acetate exerts its effects involves interactions with various molecular targets. It can act on enzymes and proteins, influencing metabolic pathways. For instance, it targets the cAMP-dependent protein kinase catalytic subunit alpha, affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanal: A simple aldehyde with the formula C5H10O.
2-Pentanone: A ketone with the formula C5H10O.
Valeraldehyde: Another name for pentanal, with similar properties.
Uniqueness
5-oxopentyl Acetate is unique due to the presence of the acetyloxy group, which imparts different chemical reactivity and physical properties compared to its parent compound, pentanal. This functional group allows for a wider range of chemical reactions and applications, making it valuable in various industrial and research contexts .
Propriétés
Numéro CAS |
18545-16-9 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
5-oxopentyl acetate |
InChI |
InChI=1S/C7H12O3/c1-7(9)10-6-4-2-3-5-8/h5H,2-4,6H2,1H3 |
Clé InChI |
KAHBGXDEWUZAPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine](/img/structure/B8736994.png)
![4-{[Benzyl(methyl)amino]methyl}aniline](/img/structure/B8737008.png)









